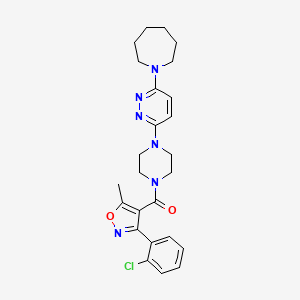

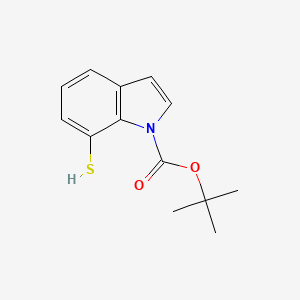

Tert-butyl 7-sulfanylindole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-sulfanylindole-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound commonly found in plants and animals. This compound has shown promising results in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Synthetic Applications and Structural Elucidation

Research has demonstrated the utility of tert-butyl 7-sulfanylindole-1-carboxylate and related compounds in synthetic applications, emphasizing their role in facilitating asymmetric Mannich-type reactions and the generation of chiral β-amino phosphonates and β-amino sulfones. Such reactions exploit the unique acidity and chiral scaffolding properties of axially chiral dicarboxylic acids, as illustrated by Hashimoto et al. (2011) in their study on asymmetric catalysis using carboxylic acids (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

Precatalyst Development for Sulfenate Anion Generation

Zhang et al. (2015) highlighted the role of tert-butyl phenyl sulfoxide as a traceless precatalyst in the generation of sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes and enhancing product isolation due to the gaseous byproduct of catalyst formation (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Kinetic Resolution and Esterification Reactions

The kinetic resolution of racemic carboxylic acids through L-histidine-derived sulfonamide-induced enantioselective esterification with tert-butyl alcohol represents another application area, as reported by Ishihara et al. (2008), achieving high asymmetric induction in the process (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Esterification and Ritter Reaction in Organic Synthesis

Dawar et al. (2011) utilized tert-butyl methyl ether (TBME) for the esterification of carboxylic acids, demonstrating remarkable regioselectivity and achieving almost quantitative yield in a one-pot esterification and Ritter reaction (Dawar, Raju, & Ramakrishna, 2011).

properties

IUPAC Name |

tert-butyl 7-sulfanylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-8-7-9-5-4-6-10(17)11(9)14/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHOACTWVGTLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

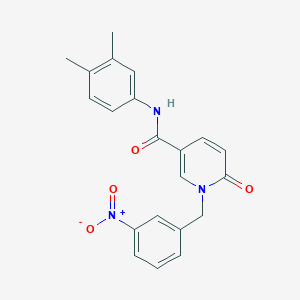

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)

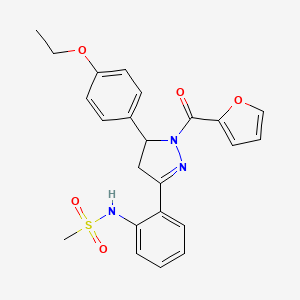

![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)

![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B2832182.png)

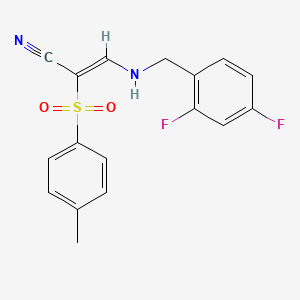

![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)